![molecular formula C22H14O10 B6595456 Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) CAS No. 2899-87-8](/img/structure/B6595456.png)
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
Overview
Description
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a chemical compound with the CAS Number: 2899-87-8 . It has a molecular weight of 438.35 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) . The Inchi Code is 1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2 .Scientific Research Applications
Structural and Thermal Analysis
Research on derivatives of Butane-1,4-diyl, such as bis(thiourea) and bis(imidazole) compounds, has focused on their structural characterization and thermal properties. Studies have synthesized and characterized these derivatives using techniques like IR, NMR, and single-crystal X-ray analysis. These compounds have been found to organize into specific space groups and their thermal decomposition has been explored, providing insights into their stability and potential applications in materials science (Pansuriya et al., 2012; Udvardy et al., 2020).
Mesomorphic Properties and Liquid Crystals
Butane-1,4-diyl derivatives have been synthesized and their mesomorphic properties studied, particularly focusing on their ability to form nematic mesophases. The influence of structural factors such as the lateral substituent and the length of the central and terminal hydrocarbon chains on these properties has been investigated. This research contributes to our understanding of the factors affecting mesogenic properties, which is crucial for designing new materials for liquid crystal displays and other applications (Maksimenko et al., 2007).
Supramolecular Chemistry
The field of supramolecular chemistry has also benefited from studies on Butane-1,4-diyl bis derivatives. Research has been conducted on the synthesis of cocrystals and supramolecular compounds involving these derivatives, leading to the development of diverse 3D supramolecular networks through hydrogen bonding and π-π interactions. These structures have potential applications in catalysis, molecular recognition, and the development of novel materials (Cui et al., 2017).
Catalysis and Chemical Synthesis
Research into the use of Butane-1,4-diyl derivatives in catalysis has shown promising results. These compounds have been employed as chiral ligands in asymmetric hydroformylation reactions, indicating their potential in producing enantiomerically pure substances. Such applications are essential in pharmaceutical synthesis, where the production of chirally pure substances can significantly impact drug efficacy and safety (Hayashi et al., 1979).
Safety and Hazards
properties
IUPAC Name |
4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIBVVVTDMUFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141642 | |
Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) | |
CAS RN |
2899-87-8 | |
Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2899-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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